N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide
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Overview
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial agent. The presence of both piperazine and benzamide moieties in its structure contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Acetylation: The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Coupling with Dichlorobenzamide: The acetylated piperazine is coupled with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro atoms.
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its antimicrobial properties, particularly against resistant bacterial strains.
Biological Studies: The compound is used in studies related to its interaction with biological targets such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is explored for its potential use in the synthesis of other bioactive molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound may interact with other cellular pathways, contributing to its broad-spectrum antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide is unique due to its dual functional groups (piperazine and benzamide), which contribute to its enhanced antimicrobial properties and potential to overcome resistance mechanisms seen in other antibiotics. Its structural modifications also allow for targeted interactions with bacterial enzymes, making it a promising candidate for further drug development.
Properties
Molecular Formula |
C19H19Cl2N3O2 |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C19H19Cl2N3O2/c1-13(25)23-8-10-24(11-9-23)16-5-3-15(4-6-16)22-19(26)14-2-7-17(20)18(21)12-14/h2-7,12H,8-11H2,1H3,(H,22,26) |
InChI Key |
IGBXDIZRORIMIB-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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